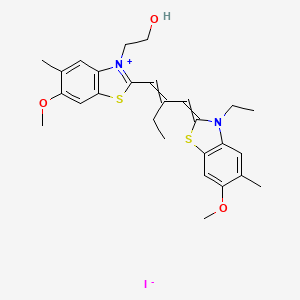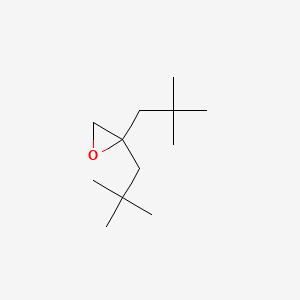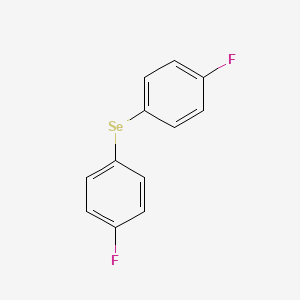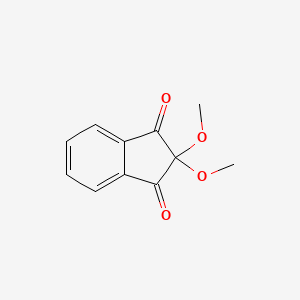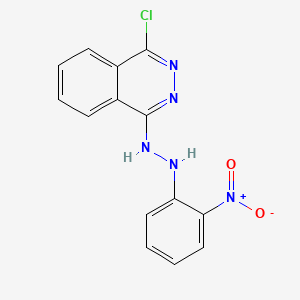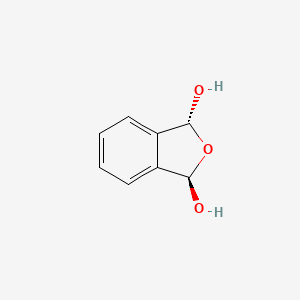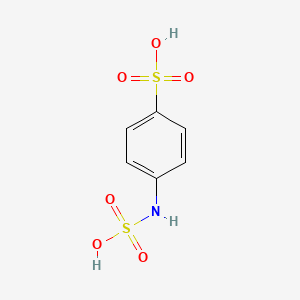![molecular formula C11H17NO B14484269 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol CAS No. 65826-87-1](/img/structure/B14484269.png)
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and an isopropyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-(propan-2-yl)benzaldehyde with ethylene oxide under basic conditions to form the desired product. Another method involves the reduction of 2-[2-nitro-5-(propan-2-yl)phenyl]ethan-1-ol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which 2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl group may also contribute to the compound’s hydrophobic interactions with biological membranes.
類似化合物との比較
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the isopropyl group.
2-[2-Amino-5-(methyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[2-Amino-5-(ethyl)phenyl]ethan-1-ol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
65826-87-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
2-(2-amino-5-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-4-11(12)10(7-9)5-6-13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
InChIキー |
QENAIVHONFYTNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


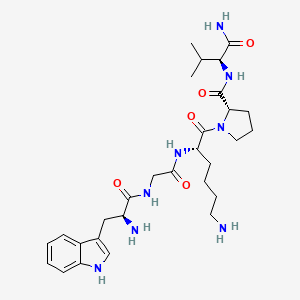
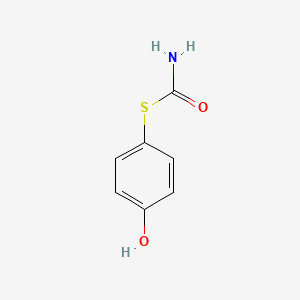
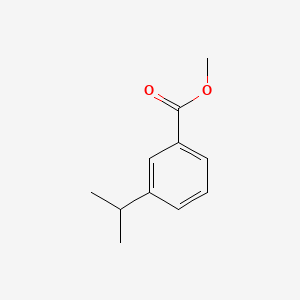

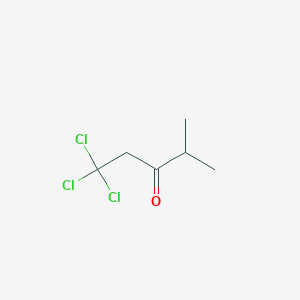
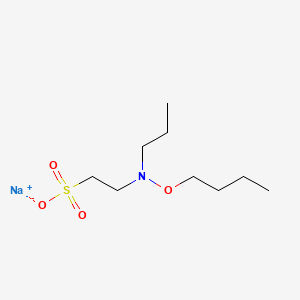
silane](/img/structure/B14484229.png)
